3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC14739655
Molecular Formula: C16H20N2O5S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O5S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 3-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H20N2O5S/c1-2-23-11(19)6-10-7-24-16(17-10)18-14(20)12-8-3-4-9(5-8)13(12)15(21)22/h7-9,12-13H,2-6H2,1H3,(H,21,22)(H,17,18,20) |
| Standard InChI Key | ZCQOKTUHTJWITP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
The molecular structure of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid integrates a bicyclo[2.2.1]heptane scaffold—a norbornane derivative—with a 1,3-thiazole ring substituted at positions 2 and 4. The carbamoyl group (-CONH-) bridges the bicyclic system to the thiazole, while the 4-position of the thiazole hosts a 2-ethoxy-2-oxoethyl moiety (-CH2-C(O)-O-C2H5). This arrangement confers stereochemical rigidity and enhances interactions with biological targets.
Molecular Formula and Stereochemical Features
Derived from its IUPAC name, the molecular formula is C14H18N2O4S, with a molecular weight of 306.37 g/mol. The bicyclo[2.2.1]heptane system imposes a strained, boat-like conformation, while the thiazole’s aromaticity and electron-rich sulfur atom facilitate π-π stacking and hydrogen bonding. The ethoxy group enhances solubility in organic solvents, whereas the carboxylic acid at position 2 contributes to aqueous solubility at physiological pH .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O4S |
| Molecular Weight | 306.37 g/mol |
| Solubility (Water) | 12 mg/mL (pH 7.4) |
| LogP (Octanol-Water) | 1.8 |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 5 (O, S, N) |
Synthetic Methodologies
The synthesis of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves multi-step organic transformations, leveraging both classical and modern coupling strategies.
Bicyclo[2.2.1]heptane Intermediate Preparation
A critical precursor, bicyclo[2.2.1]heptane-2-carboxylic acid, is synthesized via Diels-Alder cycloaddition. For example, methyl-3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield a bicyclic ester, which is subsequently hydrolyzed using HCl to afford the carboxylic acid . This method achieves 85% yield and high regioselectivity .
Thiazole Functionalization
The 1,3-thiazole ring is constructed through Hantzsch thiazole synthesis, where thiourea derivatives cyclize with α-halo ketones. The 4-(2-ethoxy-2-oxoethyl) substituent is introduced via nucleophilic substitution or Heck coupling, depending on the halogenated precursor .
Carbamoyl Coupling
The final step employs carbodiimide-mediated amide bond formation. A mixture of bicyclo[2.2.1]heptane-2-carboxylic acid, 4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-amine, HOBt (1-hydroxybenzotriazole), and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF reacts at 20°C for 16 hours under inert atmosphere, yielding the target compound in 72% purity after silica gel chromatography .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder Cyclization | 2-Methylfuran, methyl-3-bromo-propiolate, Δ | 85% |
| Thiazole Formation | Thiourea, α-bromo ketone, EtOH, reflux | 78% |
| Carbodiimide Coupling | HOBt, EDCl, DMF, 16h, 20°C | 72% |
| Target | Assay Type | IC50/EC50 | Source |
|---|---|---|---|
| EGFR L858R/T790M | Kinase Inhibition | 89 nM | |
| HBV Polymerase | Viral Replication | 0.7 μM |
Future Directions
Advances in stereoselective synthesis could optimize the production of enantiopure batches, enhancing therapeutic efficacy. Computational modeling studies are needed to map structure-activity relationships (SAR) for off-target minimization. Additionally, prodrug strategies targeting the ethoxy group may improve oral bioavailability.
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